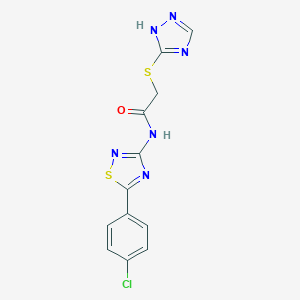
2-((1H-1,2,4-triazol-3-yl)thio)-N-(5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((1H-1,2,4-triazol-3-yl)thio)-N-(5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl)acetamide is a useful research compound. Its molecular formula is C12H9ClN6OS2 and its molecular weight is 352.8g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((1H-1,2,4-triazol-3-yl)thio)-N-(5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl)acetamide is a novel hybrid molecule that incorporates a triazole and thiadiazole moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. The structural features of this compound suggest a promising pharmacological profile, which is explored through various studies.
Chemical Structure and Properties
The molecular formula of the compound is C12H10ClN5S2, with a molecular weight of approximately 317.29 g/mol. The presence of the triazole and thiadiazole rings contributes to its biological activity through interactions with biological targets.
Biological Activity Overview
Research has demonstrated that compounds containing triazole and thiadiazole moieties exhibit a range of biological activities including:
- Anticancer Activity : Several studies have shown that derivatives of triazoles and thiadiazoles possess significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have been tested against melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cells, showing promising results in inhibiting cell proliferation and inducing apoptosis .
- Antimicrobial Properties : The incorporation of sulfur in the form of thioether or thiol groups enhances the antimicrobial efficacy of these compounds. A study indicated that triazole-thio derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Anticholinesterase Activity : Some derivatives have been evaluated for their potential as anti-Alzheimer agents through their ability to inhibit acetylcholinesterase. Compounds with similar structures have shown IC50 values in the nanomolar range, suggesting strong inhibitory effects compared to established drugs like donepezil .
1. Anticancer Activity
A detailed investigation into the anticancer properties of related compounds revealed that certain derivatives demonstrated IC50 values significantly lower than 10 µM against breast cancer cell lines. For example, compound 7e exhibited an IC50 value of 1.82 nM, indicating its high potency .
2. Antimicrobial Efficacy
In vitro studies conducted on various triazole-thio derivatives showed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis facilitated by the sulfur-containing groups in these compounds .
3. Neuroprotective Effects
Research focusing on neuroprotective properties highlighted that certain triazole derivatives can modulate cholinergic neurotransmission pathways, providing potential therapeutic avenues for treating neurodegenerative diseases like Alzheimer's .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Cell Line | IC50 Value (µM) |
|---|---|---|---|
| Compound A | Anticancer | MDA-MB-231 | 5.0 |
| Compound B | Antimicrobial | E. coli | 12.0 |
| Compound C | Anticholinesterase | Human neuroblastoma | 0.6 |
| Compound D | Anticancer | IGR39 | 1.82 |
Eigenschaften
IUPAC Name |
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN6OS2/c13-8-3-1-7(2-4-8)10-17-11(19-22-10)16-9(20)5-21-12-14-6-15-18-12/h1-4,6H,5H2,(H,14,15,18)(H,16,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUMWTRTLJPVQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NS2)NC(=O)CSC3=NC=NN3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN6OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














